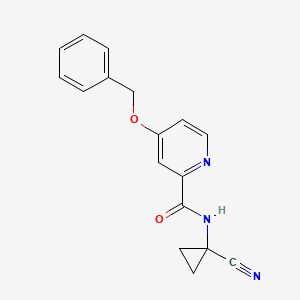
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide, also known as BNCPC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide is not fully understood, but studies have shown that it acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various physiological processes, including memory and learning, and is also implicated in various neurological disorders such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to improve memory and learning, reduce anxiety and depression-like behavior, and exhibit anticancer properties. 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide in lab experiments is its potential applications in various fields, including neuroscience and cancer research. 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research involving 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide. One area of research is in the development of new drugs based on the structure of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide. Researchers are also interested in exploring the potential applications of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there is a need for further research to fully understand the mechanism of action of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide and its potential side effects.
合成法
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide can be synthesized through a series of reactions involving pyridine-2-carboxylic acid, benzyl bromide, and cyanocyclopropane. The process involves the use of reagents such as sodium hydride, dimethylformamide, and acetic acid. The yield of the synthesis process is typically around 50-60%, and the purity of the compound can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been the subject of various scientific research studies due to its potential applications in different fields. One of the main areas of research is in the field of neuroscience, where 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to have a positive effect on memory and learning. Studies have also shown that 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide can reduce anxiety and depression-like behavior in animal models.
Another area of research is in the field of cancer treatment, where 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to have anticancer properties. Studies have demonstrated that 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
N-(1-cyanocyclopropyl)-4-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-12-17(7-8-17)20-16(21)15-10-14(6-9-19-15)22-11-13-4-2-1-3-5-13/h1-6,9-10H,7-8,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWRYOPOOBSULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=NC=CC(=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

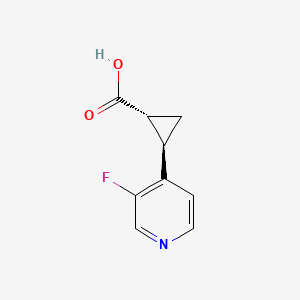
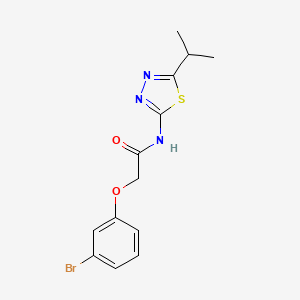
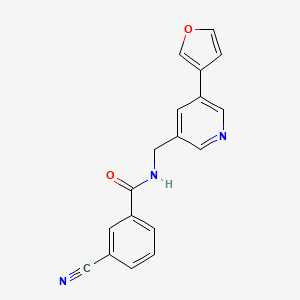
![Ethyl 2-methyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxypropanoate](/img/structure/B2797523.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2797524.png)
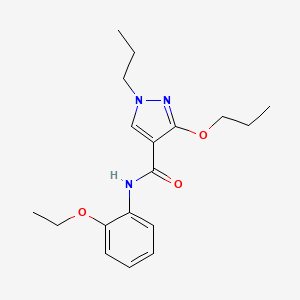
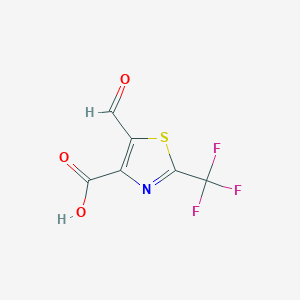
![3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2797529.png)
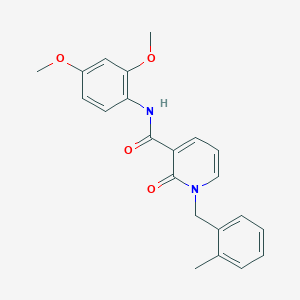
![5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole](/img/structure/B2797537.png)
![3-(4-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797538.png)
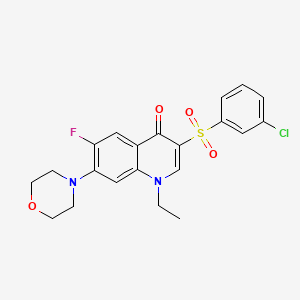
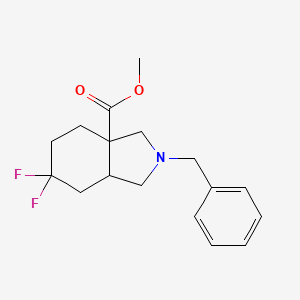
![(2E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2797543.png)